1,1-Dimethyl-N-tert-octylpropargylamine
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Overview
Description
1,1-Dimethyl-N-tert-octylpropargylamine is an organic compound with the molecular formula C₁₃H₂₅N and a molecular weight of 195.34 g/mol . It is a tertiary amine characterized by the presence of a propargyl group attached to a nitrogen atom, which is further substituted with a tert-octyl group and two methyl groups. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-N-tert-octylpropargylamine can be synthesized through the alkylation of tert-octylamine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of automated reactors and real-time monitoring systems helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-N-tert-octylpropargylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Primary and secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
1,1-Dimethyl-N-tert-octylpropargylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-N-tert-octylpropargylamine involves its interaction with molecular targets such as enzymes and receptors. The propargyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tert-octyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,4,4-Trimethyl-N-(2-methylbut-3-yn-2-yl)pentan-2-amine
- 3-Methyl-3-tert-octylamino-1-butyne
Uniqueness
1,1-Dimethyl-N-tert-octylpropargylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the propargyl and tert-octyl groups makes it a versatile intermediate in organic synthesis, offering unique reactivity compared to other similar compounds .
Properties
IUPAC Name |
2,4,4-trimethyl-N-(2-methylbut-3-yn-2-yl)pentan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N/c1-9-12(5,6)14-13(7,8)10-11(2,3)4/h1,14H,10H2,2-8H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJXALVCGOCHNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)NC(C)(C)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80408282 |
Source
|
Record name | 1,1-Dimethyl-N-tert-octylpropargylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
263254-99-5 |
Source
|
Record name | 1,1-Dimethyl-N-tert-octylpropargylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80408282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 263254-99-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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